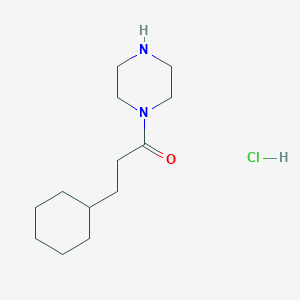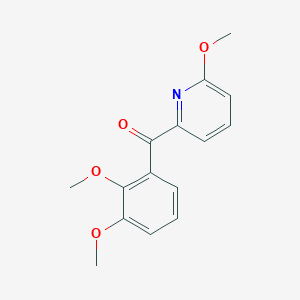
trans-2-(Pyridin-2-yl)cyclopropancarbonsäure
Übersicht
Beschreibung
Trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
The exact mass of the compound trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Synthese von Antifibrotika
In der medizinischen Chemie wurde diese Verbindung bei der Synthese neuartiger Pyrimidinderivate verwendet, die eine antifibrotische Aktivität zeigen . Diese Derivate haben vielversprechende Ergebnisse gegen Fibrose gezeigt, ein Zustand, der durch übermäßige Gewebsvernarbung gekennzeichnet ist. Die Synthese beinhaltet die Herstellung von Bibliotheken heterocyclischer Verbindungen, die dann auf ihre biologischen Aktivitäten untersucht werden.
Pharmakologie: Entwicklung von NAMPT-Inhibitoren
Pharmakologisch wurden Derivate von trans-2-(Pyridin-2-yl)cyclopropancarbonsäure als potente Inhibitoren der humanen Nicotinamid-Phosphoribosyltransferase (NAMPT) identifiziert . NAMPT ist ein Enzym, das an der Biosynthese von Nicotinamid-Adenin-Dinukleotid (NAD+) beteiligt ist, und seine Hemmung wird für therapeutische Anwendungen bei Krebs und Stoffwechselstörungen untersucht.
Chemische Synthese: Bausteine für komplexe Moleküle
In der chemischen Synthese dient diese Verbindung als vielseitiger Baustein für den Aufbau komplexer Moleküle mit potenziellen biologischen Aktivitäten . Ihre Struktur ermöglicht verschiedene chemische Modifikationen, wodurch eine breite Palette von Derivaten mit unterschiedlichen pharmakologischen Eigenschaften erzeugt werden kann.
Arzneimittelforschung: Fragmentbasierte Leitstrukturfindung
In der Arzneimittelforschung wurden Fragmente, die von this compound abgeleitet sind, in fragmentbasierten Leitstrukturfindungsstrategien eingesetzt . Dieser Ansatz hat zur Entdeckung neuer Arzneimittelkandidaten mit hoher Potenz und Selektivität für ihre Zielproteine geführt.
Forschung zur biologischen Aktivität: Entwicklung von Antifibrotika
Die Erforschung der biologischen Aktivität der Derivate dieser Verbindung hat ein erhebliches Potenzial für die Entwicklung von Antifibrotika gezeigt . Diese Studien konzentrieren sich auf die Bewertung der Wirksamkeit synthetisierter Verbindungen bei der Hemmung der Expression von Kollagen und anderen fibrotischen Markern.
Klinische Anwendungen: Potenzielle therapeutische Anwendungen
Während die klinischen Anwendungen von this compound noch untersucht werden, werden ihre Derivate auf ihr therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten wie Fibrose und Krebs untersucht . Die Rolle der Verbindung bei der Synthese biologisch aktiver Moleküle macht sie zu einem wertvollen Gut bei der Suche nach neuen Behandlungen.
Wirkmechanismus
Target of Action
The primary target of trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid is the human nicotinamide phosphoribosyltransferase (NAMPT) enzyme . NAMPT plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a coenzyme involved in various biological processes including energy metabolism, DNA repair, and cell death.
Mode of Action
trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid interacts with the NAMPT enzyme, inhibiting its function . This inhibition disrupts the production of NAD, thereby affecting the cellular processes that rely on this coenzyme.
Biochemical Pathways
The inhibition of NAMPT by trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid affects the NAD salvage pathway . This pathway is responsible for the recycling of nicotinamide to NAD. Disruption of this pathway can lead to a decrease in cellular NAD levels, which can affect various downstream processes such as energy metabolism and DNA repair.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier These properties suggest that the compound may have good bioavailability
Result of Action
The inhibition of NAMPT by trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid leads to a decrease in cellular NAD levels . This can have various effects at the molecular and cellular level, including disruption of energy metabolism and impairment of DNA repair mechanisms. The exact effects can vary depending on the specific cell type and physiological context.
Eigenschaften
IUPAC Name |
(1R,2R)-2-pyridin-2-ylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-5-6(7)8-3-1-2-4-10-8/h1-4,6-7H,5H2,(H,11,12)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZMEVZZAIRAHE-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731811-62-4 | |
| Record name | rac-(1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid hydrochloride](/img/structure/B1452821.png)
![2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1452822.png)
![4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1452823.png)


![rac-(2R,3R)-3-[(cyclopropylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1452826.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline](/img/structure/B1452830.png)
![Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1452832.png)
![2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}aniline](/img/structure/B1452833.png)

![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1452837.png)
![1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)-](/img/structure/B1452838.png)

